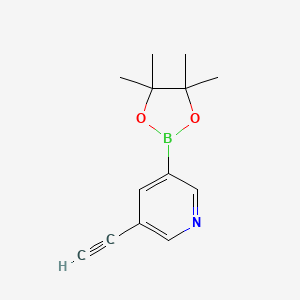
3-Ethynyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with an ethynyl group and a boronic ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of an ethynyl group with a pyridine ring that has been pre-functionalized with a boronic ester group. One common method is the Sonogashira coupling reaction, which involves the reaction of an ethynyl halide with a boronic ester-substituted pyridine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products
Oxidation: Formation of carbonyl compounds, such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of biaryl or vinyl-aryl compounds.
Applications De Recherche Scientifique
3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the boronic ester group can participate in cross-coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing the compound to form new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluoro substituent instead of an ethynyl group.
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with the ethynyl group directly attached to the boronic ester.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluoro substituent at a different position on the pyridine ring.
Uniqueness
The uniqueness of 3-Ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of an ethynyl group and a boronic ester group on a pyridine ring. This unique combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C13H16BNO2 |
|---|---|
Poids moléculaire |
229.08 g/mol |
Nom IUPAC |
3-ethynyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H16BNO2/c1-6-10-7-11(9-15-8-10)14-16-12(2,3)13(4,5)17-14/h1,7-9H,2-5H3 |
Clé InChI |
FNRVNCLULRLZAD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



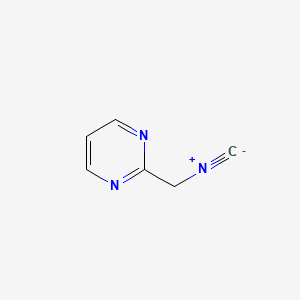
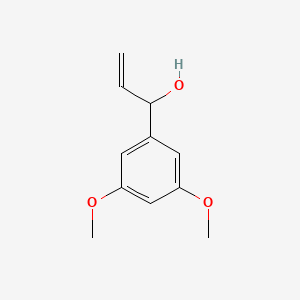
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B13572621.png)
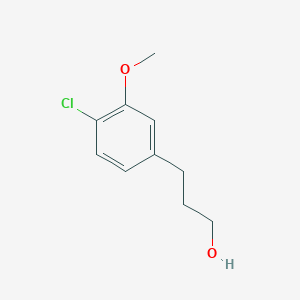
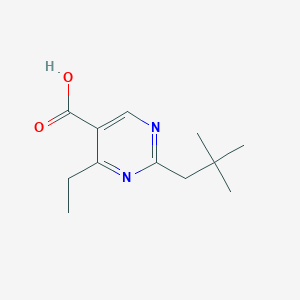

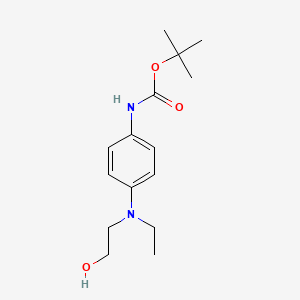
![4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)
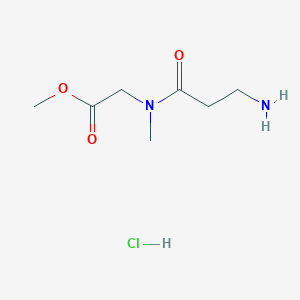
![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)

